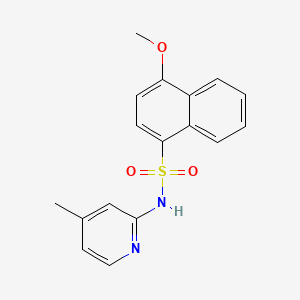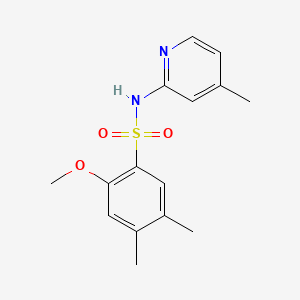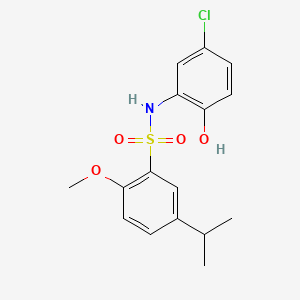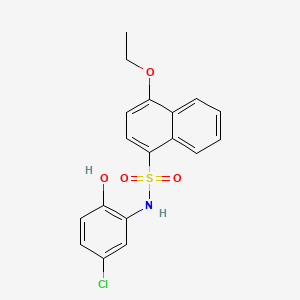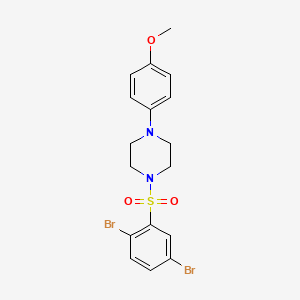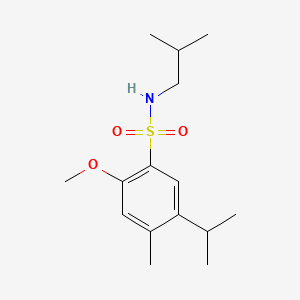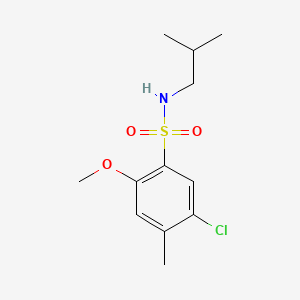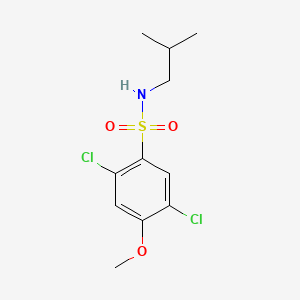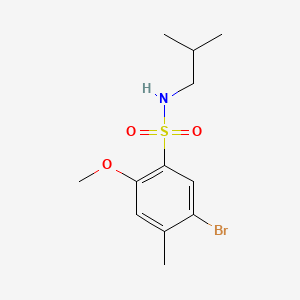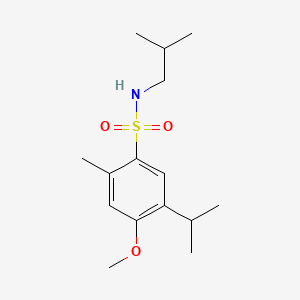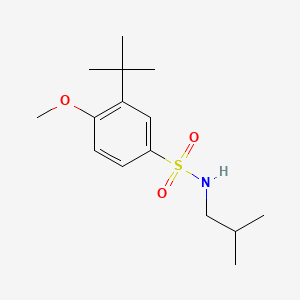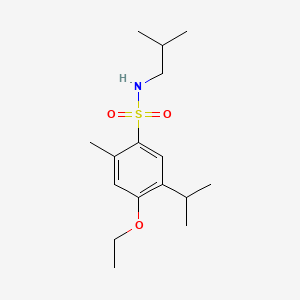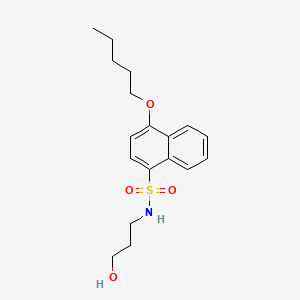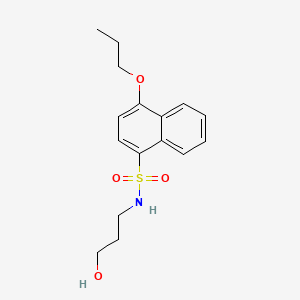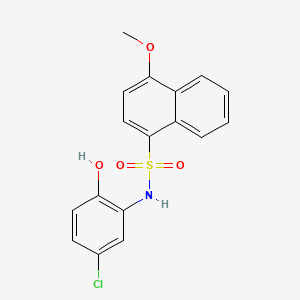
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide, also known as CHS-828, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide involves the reaction of 5-chloro-2-hydroxyaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride. This intermediate is then treated with ammonia to yield the final product.
Starting Materials
5-chloro-2-hydroxyaniline, 4-methoxynaphthalene-1-sulfonyl chloride, base, ammonia
Reaction
Step 1: 5-chloro-2-hydroxyaniline is added to a solution of 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide chloride., Step 2: The intermediate is then treated with ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the final product N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide., Step 3: The product is isolated by filtration, washed with a suitable solvent such as ethanol or methanol, and dried under vacuum.
作用機序
The exact mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood. However, it has been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide disrupts the biosynthesis of NAD+ and induces apoptosis in cancer cells.
生化学的および生理学的効果
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of NAMPT and the activation of caspases. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NAMPT and the downregulation of various inflammatory cytokines and angiogenic factors.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its specificity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells while sparing normal cells. This specificity makes N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for cancer treatment. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide research. One area of research is the development of more efficient synthesis methods to increase the yield of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide. Another area of research is the investigation of the potential of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide as a combination therapy with other anti-cancer drugs. Additionally, the development of more soluble formulations of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide could improve its in vivo efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide and its potential therapeutic applications.
科学的研究の応用
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been investigated as a potential treatment for various types of cancer, including melanoma, prostate cancer, and breast cancer. In addition to its anti-tumor properties, N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties.
特性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

